2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene
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Overview
Description
2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring, along with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents and catalysts to achieve the desired substitution on the aromatic ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-difluoro-5-iodobenzene
- 2-(Difluoromethyl)-1,3-difluoro-5-bromobenzene
- 2-(Difluoromethyl)-1,3-difluoro-5-chlorobenzene
Uniqueness
2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. The iodine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADWHNRJBPBXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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